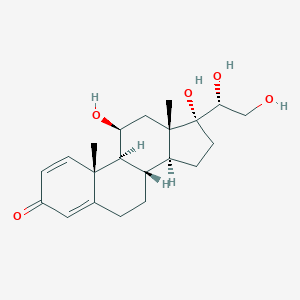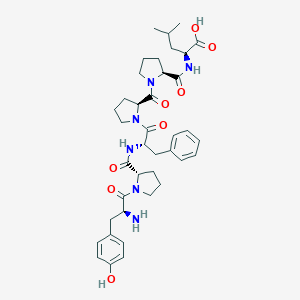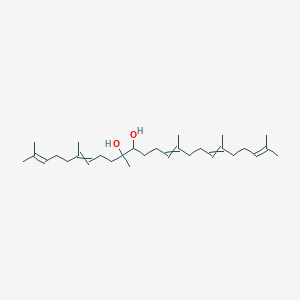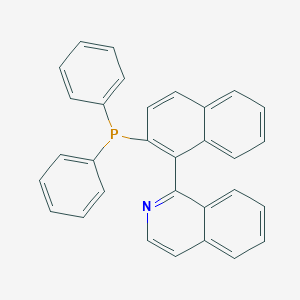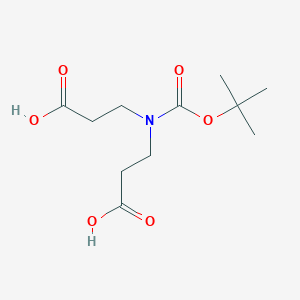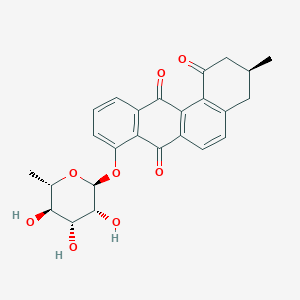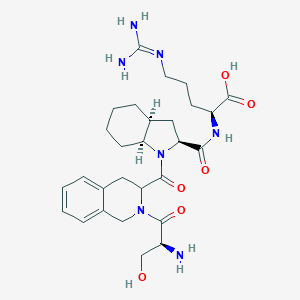
Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine (STIR) is a peptide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. STIR is a synthetic compound that is created through a complex chemical synthesis process. This peptide has been the subject of numerous studies that have explored its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine is not fully understood. However, studies have suggested that this peptide may act by modulating the immune response, reducing oxidative stress, and promoting neuronal survival. Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemische Und Physiologische Effekte
Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has been shown to have a number of biochemical and physiological effects. This peptide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes in the body. Additionally, Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has been found to improve cognitive function by promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has several advantages for use in lab experiments. This peptide is stable and can be easily synthesized in large quantities. Additionally, Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has been shown to have low toxicity and is well-tolerated in animal studies. However, the limitations of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for the use of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine in scientific research. One area of interest is the development of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to better understand the mechanism of action of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine and to explore its potential therapeutic applications in a variety of scientific research fields.
Conclusion:
In conclusion, Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine is a synthetic peptide that has significant potential for use in scientific research. This peptide has been extensively studied for its anti-inflammatory and antioxidant properties, as well as its neuroprotective effects. Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has several advantages for use in lab experiments, including its stability and low toxicity. However, further research is needed to fully understand the mechanism of action of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine involves a multi-step process that begins with the preparation of the tetrahydroisoquinolinecarbonyl (Tic) and octahydroindole-2-carbonyl (Oic) amino acids. These two amino acids are then coupled with the arginine residue using standard peptide synthesis techniques. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has been extensively studied for its potential therapeutic applications in a variety of scientific research fields. This peptide has been shown to have significant anti-inflammatory and antioxidant properties. Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
148416-85-7 |
|---|---|
Produktname |
Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine |
Molekularformel |
C28H41N7O6 |
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3aS,7aS)-1-[2-[(2S)-2-amino-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H41N7O6/c29-19(15-36)25(38)34-14-18-8-2-1-6-16(18)12-23(34)26(39)35-21-10-4-3-7-17(21)13-22(35)24(37)33-20(27(40)41)9-5-11-32-28(30)31/h1-2,6,8,17,19-23,36H,3-5,7,9-15,29H2,(H,33,37)(H,40,41)(H4,30,31,32)/t17-,19-,20-,21-,22-,23?/m0/s1 |
InChI-Schlüssel |
CCGQLUQVGKKGGE-LNYFDYJHSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Sequenz |
SXXR |
Synonyme |
Ser-Tic-Oic-Arg seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



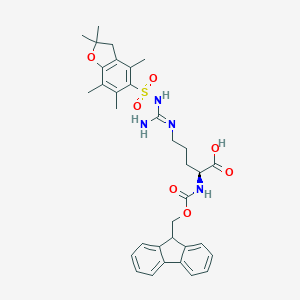
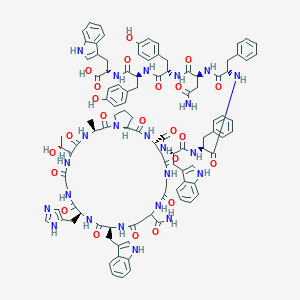
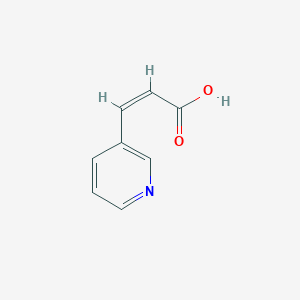
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
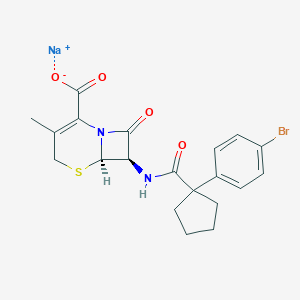


![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
